molecular formula C12H8BrFN2O B1332039 N-(5-bromopyridin-2-yl)-3-fluorobenzamide CAS No. 5246-16-2

N-(5-bromopyridin-2-yl)-3-fluorobenzamide

Cat. No. B1332039
CAS RN: 5246-16-2
M. Wt: 295.11 g/mol
InChI Key: OSQKNOCCBDMZMW-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-3-fluorobenzamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of both bromine and fluorine atoms, which are significant for pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, similar compounds with bromine and fluorine substitutions on aromatic rings have been investigated. These compounds often exhibit unique physical and chemical properties and can serve as potential candidates for drug development due to their structural specificity and potential biological activity.

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of N-(5-bromopyridin-2-yl)-3-fluorobenzamide is not directly analyzed in the provided papers, related compounds have been studied using X-ray crystallography. For example, the crystal structure of a similar compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, was determined to crystallize in two polymorphs, both belonging to the monoclinic system . The molecular structure of such compounds is crucial for understanding their potential interactions with biological targets, as well as their physicochemical properties.

Chemical Reactions Analysis

The chemical reactivity of N-(5-bromopyridin-2-yl)-3-fluorobenzamide can be inferred from studies on related compounds. The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, which can be utilized in further chemical modifications or in the formation of drug conjugates. The amide group also plays a significant role in the chemical stability and reactivity of the compound, as it can participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-bromopyridin-2-yl)-3-fluorobenzamide would be influenced by the presence of the bromine and fluorine atoms. These atoms are known to significantly impact the lipophilicity, electronic distribution, and overall molecular conformation of the compound. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of pharmaceuticals. The compound's crystalline form, melting point, solubility, and other physicochemical characteristics would be important for its formulation and potential use as a therapeutic agent.

Scientific Research Applications

Synthesis and Potential Applications

  • Antinociceptive and Antimicrobial Activities : N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, including structures similar to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, have been prepared for potential antinociceptive and antimicrobial applications. These derivatives exhibit significant antinociceptive activity in both hotplate and tail-immersion tests, as well as weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).

  • Positron Emission Tomography (PET) Imaging : N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide and similar compounds have been synthesized and shown to have high affinity to σ receptors, making them potentially suitable as PET imaging ligands for σ receptors in neurological and cancer studies (Shiue et al., 1997).

  • Antimicrobial Analogs : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, similar in structure to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, has demonstrated promising antimicrobial activity, particularly against specific bacterial and fungal strains (Desai et al., 2013).

  • Inhibitors of TNF-α Production : N-pyridinyl(methyl)fluorobenzamides, closely related to the chemical structure , have been evaluated as inhibitors of TNF-α production, exhibiting significant activity and potential therapeutic use in inflammation and autoimmune diseases (Collin et al., 1999).

  • Cancer Imaging : Research on N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has indicated its potential as a ligand for PET imaging of breast cancer, with high uptake in tumor tissues suggesting its utility in cancer diagnostics (Shiue et al., 2000).

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQKNOCCBDMZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362403
Record name N-(5-Bromopyridin-2-yl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)-3-fluorobenzamide

CAS RN

5246-16-2
Record name N-(5-Bromopyridin-2-yl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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